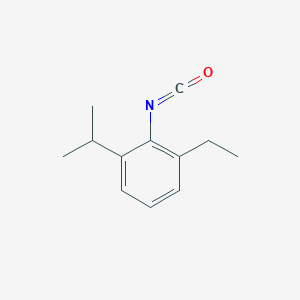

2-Ethyl-6-isopropylphenyl isocyanate

Übersicht

Beschreibung

2-Ethyl-6-isopropylphenyl isocyanate is an organic compound with the chemical formula C({12})H({15})NO. It is a colorless liquid with a distinct odor and is commonly used as a raw material in the production of synthetic resins, polymers, elastomers, plastics, adhesives, and coatings .

Vorbereitungsmethoden

The preparation of 2-ethyl-6-isopropylphenyl isocyanate can be achieved through a multi-step process involving the chlorination of terephthalic acid followed by esterification with isopropanol. The steps are as follows :

Chlorination of Terephthalic Acid: Terephthalic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce terephthalic acid dichloride.

Esterification with Isopropanol: The terephthalic acid dichloride is then esterified with isopropyl alcohol in the presence of a catalyst to yield this compound.

Analyse Chemischer Reaktionen

2-Ethyl-6-isopropylphenyl isocyanate undergoes various chemical reactions, including:

Reaction with Alcohols: It reacts with alcohols to form carbamates (urethanes).

Reaction with Amines: Primary and secondary amines react with this compound to form substituted ureas.

Wissenschaftliche Forschungsanwendungen

Polymer Production

EIPC is utilized in the manufacture of polymers, elastomers, and plastics. The isocyanate group reacts with alcohol (-OH) or amine (-NH₂) compounds to create durable materials used in:

- Adhesives : EIPC-based adhesives are effective in construction and manufacturing processes.

- Coatings : The compound forms protective coatings for automotive finishes and building materials.

- Elastomers : Used in automotive parts, seals, and gaskets due to their flexibility and durability.

| Application Type | Method | Resulting Properties |

|---|---|---|

| Adhesives | Reaction with alcohols | Strong bonding capabilities |

| Coatings | Reaction with amines | Protective and decorative finishes |

| Elastomers | Reaction with alcohols/aminos | Flexibility and durability |

Medicinal Chemistry

Research indicates that EIPC may exhibit biological activities that are beneficial in medicinal chemistry. It has been studied for its potential anticancer properties by interacting with cellular signaling pathways that regulate apoptosis and cell proliferation.

- Biological Activity : EIPC has shown promise in modifying proteins through covalent attachment to primary amines in lysine residues. This modification can enhance protein detection techniques in biochemical assays.

Biochemical Applications

EIPC serves as a substrate for detecting peroxidase activity in biochemical assays. Its unique structure allows it to interact effectively with biological macromolecules, making it useful in various molecular biology applications.

Case Study 1: Anticancer Activity

A study investigated the effects of EIPC on cancer cell lines, revealing that it could induce apoptosis through specific signaling pathways. The compound's ability to modify protein structures was linked to enhanced therapeutic efficacy.

Case Study 2: Polymer Development

Research focused on the synthesis of polyurethane elastomers using EIPC demonstrated its effectiveness in producing materials with tailored properties for specific applications, such as automotive components and industrial seals.

Safety Considerations

While EIPC has promising applications, it is essential to note that isocyanates are known irritants to the respiratory system and skin. Exposure can provoke allergic reactions and has been associated with occupational asthma in sensitized individuals. Proper safety measures should be implemented when handling this compound.

Wirkmechanismus

The mechanism of action of 2-ethyl-6-isopropylphenyl isocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (NCO) readily reacts with hydroxyl (OH) and amino (NH(_{2})) groups to form carbamates and ureas, respectively. These reactions are fundamental in the formation of polymers and other materials .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-6-isopropylphenyl isocyanate can be compared with other isocyanates such as:

Phenyl isocyanate: A simpler isocyanate with a single phenyl group.

Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.

Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings and foams.

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in synthetic resins and polymers .

Biologische Aktivität

2-Ethyl-6-isopropylphenyl isocyanate (EIPC) is an organic compound belonging to the isocyanate family, characterized by its molecular formula and a molecular weight of approximately 189.26 g/mol. This compound appears as a colorless to light yellow liquid with a melting point of around 36°C and a boiling point of approximately 241°C. EIPC has garnered attention for its biological activity, particularly its interactions with proteins and potential health implications upon exposure.

EIPC is synthesized through various methods, including the reaction of the corresponding amine with phosgene or via carbonylation reactions involving isocyanate precursors. The compound's unique structure, featuring branching at the ethyl and isopropyl positions, may influence its reactivity and biological interactions compared to other isocyanates.

Protein Interaction and Modification

EIPC acts as a derivatization agent for proteins. It covalently attaches to primary amines in lysine residues, modifying protein structures and introducing functional groups that can be detected using various analytical techniques. This property makes it useful in biochemical research for studying protein functions and interactions.

Toxicity and Health Effects

Research indicates that EIPC may exhibit harmful effects upon exposure. Isocyanates are generally known to be irritants to the respiratory system and skin, potentially provoking allergic reactions. EIPC has been associated with respiratory issues, particularly occupational asthma in sensitized individuals. A study examining the relationship between isocyanate exposure and occupational asthma reported higher time-weighted average (TWA) exposures among affected workers compared to non-cases, highlighting the compound's potential health risks .

| Health Effect | Description |

|---|---|

| Irritation | Respiratory and skin irritant |

| Allergic Reactions | Potential to provoke allergic responses |

| Occupational Asthma | Associated with higher exposure levels in sensitive individuals |

Case Studies

- Occupational Exposure : A case-referent study conducted in manufacturing settings showed a correlation between exposure levels to isocyanates like EIPC and the incidence of occupational asthma. Workers exposed to TWA levels greater than 1.125 ppb had an odds ratio of 3.2 for developing asthma .

- Sensitization Reports : Various reports have documented instances of sensitization among workers handling isocyanates, leading to increased awareness regarding safety measures in industrial applications involving EIPC .

The mechanism by which EIPC exerts its biological effects primarily involves its reactivity with nucleophilic sites on proteins, leading to structural modifications that can alter protein function. This reactivity underlies both its utility in biochemical applications and its potential toxicity.

Comparative Analysis with Similar Compounds

To better understand EIPC's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,6-Diisopropylphenyl isocyanate | Contains two isopropyl groups; higher molecular weight | |

| 4-Isocyanatotoluene | Aromatic compound; used in similar applications | |

| Phenyl isocyanate | Simpler structure; more volatile; lower boiling point |

The branching structure of EIPC may influence its reactivity profile compared to these similar compounds.

Eigenschaften

IUPAC Name |

1-ethyl-2-isocyanato-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-4-10-6-5-7-11(9(2)3)12(10)13-8-14/h5-7,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTUCESWFCLZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403021 | |

| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-41-1 | |

| Record name | 1-Ethyl-2-isocyanato-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.